1-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol is a complex organic compound that features a unique structure combining an adamantyl group, a thiazole ring, and a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the reaction of adamantyl-containing precursors with thioamides. The naphthol moiety is then introduced via a condensation reaction with the thiazole intermediate. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures
Major Products
The major products formed from these reactions include various substituted naphthols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity and selectivity. The naphthol moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Adamantyl)-1,2,3-thiadiazole
- 4-(1-Adamantyl)-2-aminothiazole
- 1,3,4-Thiadiazole derivatives
Uniqueness
1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol is unique due to its combination of an adamantyl group, a thiazole ring, and a naphthol moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, while the thiazole and naphthol rings contribute to its reactivity and potential biological activity .
Properties
Molecular Formula |
C24H24N2OS |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[(E)-[4-(1-adamantyl)-1,3-thiazol-2-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H24N2OS/c27-21-6-5-18-3-1-2-4-19(18)20(21)13-25-23-26-22(14-28-23)24-10-15-7-16(11-24)9-17(8-15)12-24/h1-6,13-17,27H,7-12H2/b25-13+ |
InChI Key |
HOGBVHJKILMIRU-DHRITJCHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)/N=C/C5=C(C=CC6=CC=CC=C65)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N=CC5=C(C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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